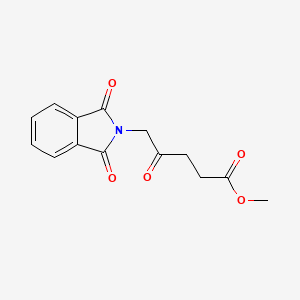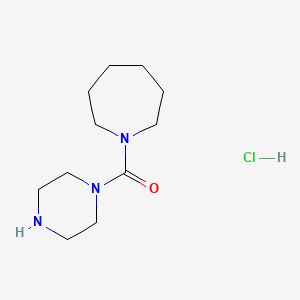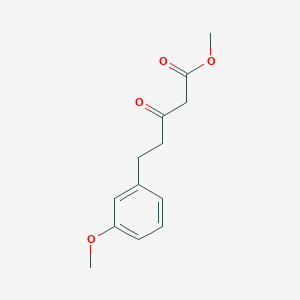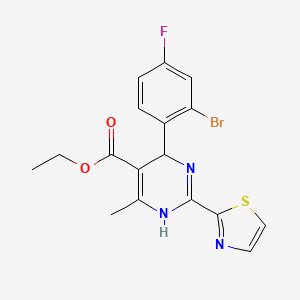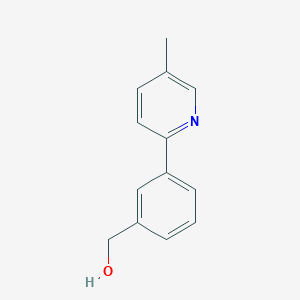
(3-(5-Methylpyridin-2-yl)phenyl)methanol
Vue d'ensemble
Description
“(3-(5-Methylpyridin-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(3-(5-Methylpyridin-2-yl)phenyl)methanol” is characterized by a pyridine ring attached to a phenyl group through a methanol linkage . The InChI code for the compound is 1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H .Applications De Recherche Scientifique
Tautomerism in Derivatives
1-Phenyl-3-methylpyrazol-2-in-5-thione, crystallized from methanol, exhibits tautomerism, existing predominantly as the SH-tautomer in solutions (Chmutova et al., 2001).
Catalytic Activity in Carbonylation
The carbonylation of methanol shows enhanced activity with complexes containing pyridine ligands, including those similar to (3-(5-Methylpyridin-2-yl)phenyl)methanol (Kumari et al., 2002).
Organocatalysts for Transesterification
Zwitterionic salts formed with pyridine derivatives, akin to (3-(5-Methylpyridin-2-yl)phenyl)methanol, are effective organocatalysts for transesterification in certain conditions (Ishihara et al., 2008).
Role in Alkene Metathesis Catalysis
Derivatives similar to (3-(5-Methylpyridin-2-yl)phenyl)methanol have been used in Grubbs-type precatalysts for alkene metathesis, showing good activity and stability (Tole et al., 2019).
Synthesis of Novel Complexes
Cu(II)-Phen complex synthesis with 2-amino-4-methylpyridine demonstrates the utility of similar compounds in forming new chemical structures (Novianti & Hansongnern, 2017).
Methylation and Transfer Hydrogenation
The use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes highlights the role of similar compounds in synthetic chemistry (Sarki et al., 2021).
Supramolecular Architectures
Compounds like (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides, related to (3-(5-Methylpyridin-2-yl)phenyl)methanol, form hydrogen-bonded supramolecular architectures, demonstrating their importance in crystal engineering (Suksangpanya et al., 2004).
Methanol Conversion to Specialty Chemicals
Engineering E. coli for the conversion of methanol to specialty chemicals, utilizing compounds similar to (3-(5-Methylpyridin-2-yl)phenyl)methanol, is a significant development in biotechnology (Whitaker et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields . These compounds interact with cells and are screened for their efficacy against typical drugs in the market .
Mode of Action
It’s worth noting that compounds with similar structures, such as pyrazoles, exhibit tautomerism . This phenomenon may influence their reactivity, impacting the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Related compounds, such as 3(5)-aminopyrazoles, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Result of Action
Related compounds such as quinolinyl-pyrazoles have been reviewed for their pharmacological importance . They have been found to have increased activity against cancer and other diseases related to the dysregulation of cMet kinases .
Action Environment
It’s worth noting that the synthesis of similar compounds is often designed to be environmentally friendly .
Propriétés
IUPAC Name |
[3-(5-methylpyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWWRCBAGZIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B3080752.png)
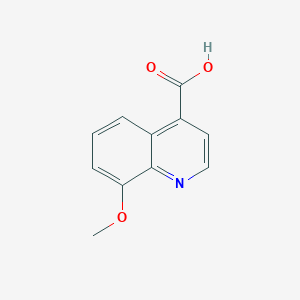

![[1-(1,2,4-Oxadiazol-3-yl)ethyl]amine](/img/structure/B3080774.png)
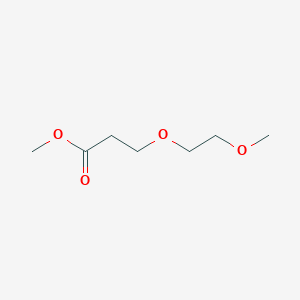
![1-[3-(Trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)pyridine-2-carbonyl]piperazine](/img/structure/B3080788.png)




